Einecs 278-804-8
Description
EINECS 278-804-8 corresponds to the chemical compound isoquinoline-5-carboxylic acid (CAS 27810-64-6), a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . This compound is characterized by a fused benzene and pyridine ring system, with a carboxylic acid substituent at the 5-position. Key physicochemical properties include:
- Boiling point: Not explicitly reported, but estimated based on analogs.
- Hydrogen bond donors/acceptors: 1 donor, 3 acceptors.
- Topological polar surface area (TPSA): 50.7 Ų .
- Solubility: Moderately soluble in polar solvents like water and ethanol.
Isoquinoline-5-carboxylic acid is utilized in pharmaceutical intermediates and organic synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .
Properties
CAS No. |
77967-46-5 |
|---|---|
Molecular Formula |
C20H24N5.CH3O4S C21H27N5O4S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-[(1,2,5-trimethylpyrazol-2-ium-3-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C20H24N5.CH4O4S/c1-16-14-20(25(4)24(16)3)22-21-18-10-12-19(13-11-18)23(2)15-17-8-6-5-7-9-17;1-5-6(2,3)4/h5-14H,15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
FAXQHWBWFZSVTO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](N1C)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide can be synthesized through the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through techniques such as recrystallization or chromatography to achieve the required purity for its applications .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers.
Biology: Employed in the study of photochemical reactions and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Mechanism of Action
The mechanism of action of Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide involves the absorption of light energy, which leads to the formation of reactive species such as free radicals. These reactive species initiate the polymerization of monomers, leading to the formation of polymers. The compound’s molecular targets include the double bonds in monomers, which are activated by the reactive species to form polymer chains .
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural homology with EINECS 278-804-8, differing primarily in the position of the carboxylic acid group or substituents on the isoquinoline backbone:
Key Observations :
- Positional isomerism: Isoquinoline-8-carboxylic acid (CAS 61563-43-7) exhibits nearly identical physicochemical properties but differs in biological activity due to steric effects .
- Functional group variation : Ethyl esters (e.g., CAS 407623-83-0) enhance lipophilicity, improving membrane permeability compared to carboxylic acids .
- Core structure substitution : Piperazine derivatives (e.g., CAS 40004-08-8) lack aromaticity, reducing π-π stacking interactions critical for binding to biological targets .
Functional Analogs
Compounds with overlapping applications or toxicological profiles were identified using Read-Across Structure-Activity Relationships (RASAR) models (Figure 7 in ):
Key Findings :
- Quinoline derivatives: Exhibit higher toxicity (e.g., quinoline-3-carboxylic acid, LD₅₀ 320 mg/kg) compared to isoquinoline-5-carboxylic acid (estimated LD₅₀ > 1000 mg/kg) due to enhanced bioactivation .
- Nicotinic acid : Lower toxicity but lacks the heterocyclic complexity required for kinase inhibition .
Research Implications
- Drug design : Substitution at the 5-position optimizes binding to ATP pockets in kinases, while ethyl esters improve pharmacokinetics .
- Toxicological predictions : RASAR models using PubChem 2D fingerprints (Tanimoto ≥70%) enable extrapolation of toxicity data from 1,387 labeled compounds to 33,000 EINECS substances, reducing experimental burdens .
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